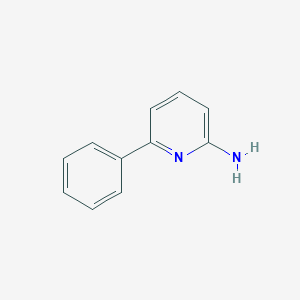

2-Amino-6-phenylpyridine

Descripción general

Descripción

2-Amino-6-phenylpyridine is an organic compound with the molecular formula C11H10N2 It is a derivative of pyridine, where an amino group is attached to the second position and a phenyl group is attached to the sixth position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-phenylpyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-phenylpyridine with ammonia or an amine source under suitable conditions. Another method includes the cyclization of appropriate precursors, such as the reaction of 2-aminopyridine with benzaldehyde in the presence of a catalyst.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-6-phenylpyridine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic reagents like bromine or chlorinating agents.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation can yield nitro- or nitroso-derivatives, while reduction can produce various amines.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-Amino-6-phenylpyridine features a pyridine ring substituted with an amino group at the 2-position and a phenyl group at the 6-position. Its molecular formula is . The presence of both nitrogen and carbon functionalities allows for diverse interactions, making it valuable in organic synthesis and medicinal chemistry .

Pharmaceutical Development

This compound serves as a key intermediate in synthesizing various pharmaceutical agents. It has been particularly noted for its potential in developing drugs targeting neurological disorders and cancer therapies.

Case Study: Drug Design

Recent research highlighted its use in designing novel drugs aimed at treating neurodegenerative diseases. The compound's structural characteristics facilitate the modulation of biological pathways, enhancing drug efficacy .

Material Science

In material science, this compound is utilized to develop advanced materials such as polymers and coatings. Its unique chemical properties improve the durability and performance of these materials.

Application in Coatings

Studies have shown that incorporating this compound into polymer matrices enhances thermal stability and mechanical strength, making it suitable for high-performance applications .

Organic Synthesis

The compound is a valuable building block in organic synthesis, enabling the creation of complex molecules. Chemists leverage its reactivity to innovate synthetic pathways.

Synthesis Techniques

Common methods for synthesizing this compound include the Hantzsch reaction, which allows for efficient production under optimized conditions.

Biochemical Research

In biochemical research, this compound is employed in studies related to enzyme inhibition and receptor interactions. It provides insights into metabolic pathways and potential therapeutic targets.

Enzyme Inhibition Studies

Research indicates that this compound can act as an inhibitor for specific enzymes, which is crucial for understanding disease mechanisms and developing targeted therapies .

Analytical Chemistry

The compound is also used as a standard in analytical methods, aiding in the quantification of related compounds across various samples.

Role in Quantification

Its application ensures accuracy in research findings by providing reliable reference points for measuring other substances in complex mixtures .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Pharmaceutical Development | Intermediate for drugs targeting neurological disorders and cancer | Enhanced drug efficacy through structural modulation |

| Material Science | Development of advanced materials like polymers and coatings | Improved durability and thermal stability |

| Organic Synthesis | Building block for complex molecules | Efficient synthesis via methods like Hantzsch reaction |

| Biochemical Research | Studies on enzyme inhibition and receptor interactions | Insights into metabolic pathways; potential therapeutic targets |

| Analytical Chemistry | Standard in analytical methods for quantifying related compounds | Ensures accuracy in research findings |

Mecanismo De Acción

The mechanism of action of 2-Amino-6-phenylpyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparación Con Compuestos Similares

- 2-Amino-4-phenylpyridine

- 2-Amino-5-phenylpyridine

- 2-Amino-3-phenylpyridine

Comparison: 2-Amino-6-phenylpyridine is unique due to the position of the amino and phenyl groups on the pyridine ring. This specific arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Actividad Biológica

Overview

2-Amino-6-phenylpyridine is an organic compound with the molecular formula CHN. It is a derivative of pyridine characterized by an amino group at the second position and a phenyl group at the sixth position of the pyridine ring. This structural configuration influences its biological activity, particularly in the context of enzyme inhibition and receptor interactions.

The compound exhibits several notable chemical properties that contribute to its biological activity:

- Molecular Weight : 174.21 g/mol

- Solubility : Soluble in organic solvents, with limited solubility in water.

- Reactivity : Participates in various chemical reactions, including oxidation and substitution.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of various enzymes. Its structural features allow it to interact with enzyme active sites, thereby modulating their activity. For example, studies have shown that derivatives of this compound can inhibit enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders.

Receptor Interactions

The compound also interacts with specific receptors, influencing cellular signaling pathways. Research indicates that it may act as a ligand for certain G-protein coupled receptors (GPCRs), which play critical roles in various physiological processes. The binding affinity and specificity of this compound for these receptors are crucial for understanding its therapeutic potential .

Study on Anticancer Activity

A study investigated the anticancer properties of this compound derivatives against various cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G0/G1 phase, suggesting its potential as a chemotherapeutic agent .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HT-29 (Colon) | 15.0 | Cell cycle arrest |

| A549 (Lung) | 20.0 | Inhibition of proliferation |

Neuroprotective Effects

Another research study explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells, highlighting its potential for treating conditions such as Alzheimer's disease .

Molecular Mechanism

The biological effects of this compound are largely mediated through:

- Binding Interactions : The compound binds to specific enzymes and receptors, altering their activity.

- Signal Transduction Modulation : It influences pathways related to cell survival, proliferation, and apoptosis.

Dosage Effects and Toxicity

While preliminary studies indicate beneficial effects at therapeutic doses, comprehensive toxicity assessments are needed to determine safe dosage ranges in clinical applications. Current data suggest that high doses may lead to adverse effects, necessitating further investigation into dose-response relationships.

Propiedades

IUPAC Name |

6-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c12-11-8-4-7-10(13-11)9-5-2-1-3-6-9/h1-8H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWUSBKLDNVDDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344633 | |

| Record name | 2-Amino-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39774-25-9 | |

| Record name | 2-Amino-6-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Q1: How does 2-amino-6-phenylpyridine interact with ruthenium clusters, and what are the structural features of the resulting complexes?

A1: this compound exhibits versatile coordination behavior with ruthenium clusters, leading to the formation of diverse complexes. The interaction depends on the reaction conditions and the specific ruthenium precursor used.

Q2: Does the reactivity of this compound differ between ruthenium and osmium carbonyl complexes?

A2: Yes, the reactivity of H2apyPh differs between ruthenium and osmium carbonyl complexes. While H2apyPh readily undergoes cyclometalation with ruthenium clusters under certain conditions, forming complexes like [Ru3(μ-H)2(μ3-3-HapyC6H4-N,N,C)2(CO)6] [], this cyclometalation is less favored with osmium clusters. In the case of osmium, cyclometalated products like [Os3(μ-H)2(μ-3-HapyC6H4-N,N,C)(CO)9] are only observed under specific conditions like thermolysis, highlighting a difference in reactivity between these metal systems [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.